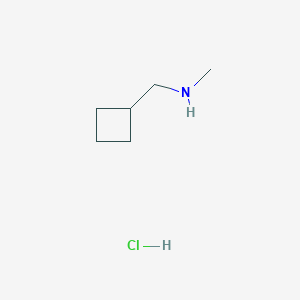![molecular formula C10H11ClFNO2 B1422502 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1226121-35-2](/img/structure/B1422502.png)
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide
Übersicht
Beschreibung
“2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C10H11ClFNO2 . It has a molecular weight of 231.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 231.65 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide serves as a precursor in the synthesis of various novel compounds. For example, it is used in the development of imines and thiazolidinones, which are then evaluated for antimicrobial activities. These compounds, characterized based on spectral studies, have shown potential in antibacterial and antifungal applications (Fuloria et al., 2009).
Herbicide Metabolism and Environmental Impact
The compound is metabolically significant in the context of herbicide metabolism and environmental interaction. Studies have compared the metabolism of related chloroacetamide herbicides in human and rat liver microsomes, exploring how these herbicides and their metabolites interact with the environment, particularly the soil and water systems. This research is crucial in understanding the environmental impact and potential risks associated with the usage of these herbicides (Coleman et al., 2000).
Agricultural Relevance
The compound is also relevant in agricultural settings, especially concerning the reception and activity of related herbicides in soil, affected by factors like wheat straw and irrigation. Research in this domain provides valuable insights into the optimal use of herbicides for crop production, ensuring effectiveness while mitigating environmental impact (Banks & Robinson, 1986).
Potential Medical Applications
Furthermore, some derivatives of this compound have been investigated for potential medical applications. Specifically, derivatives like N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide have been studied for their anticancer, anti-inflammatory, and analgesic activities. These studies are foundational in the potential development of new therapeutic agents (Rani et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes likeprotoporphyrinogen oxidase (Protox) and c-Met kinase . Protox is involved in the synthesis of chlorophyll and heme, while c-Met kinase plays a crucial role in cellular processes leading to cancer development .
Mode of Action
Compounds with similar structures have been found to inhibit the enzyme activity of protox . This inhibition prevents the synthesis of chlorophyll and heme, affecting the growth of plants. In the case of c-Met kinase, the compound may prevent the autophosphorylation of the kinase domain, thereby inhibiting the activation of several signaling pathways .
Biochemical Pathways
Based on the targets, it can be inferred that the compound may affect thechlorophyll and heme synthesis pathways (through Protox inhibition) and the cellular signaling pathways involved in cancer development (through c-Met kinase inhibition) .
Result of Action
Based on the mode of action, the compound could potentially lead to theinhibition of plant growth (through Protox inhibition) and prevention of cancer development (through c-Met kinase inhibition) .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUOXAARMCAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)

![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)

![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)


![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)


